7-hydroxyfuro[3,4-c]pyridin-3(1H)-one
Overview
Description
“7-hydroxyfuro[3,4-c]pyridin-3(1H)-one” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . These types of compounds often have interesting biological activities and are frequently studied in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the hydroxy group .Scientific Research Applications
Anti-HIV Activities
A study focused on designing and synthesizing novel derivatives of 7-hydroxyfuro[3,4-c]pyridin-3(1H)-one to evaluate their anti-HIV-1 activities. The research resulted in 35 new compounds showing moderate to potent anti-HIV-1 activities. Among these, certain compounds exhibited significant anti-HIV-1 activities, suggesting the potential for further development of potent anti-HIV-1 drugs (Liu et al., 2014).
Synthesis of Biologically Active Derivatives
Another study developed a new method for synthesizing biologically active derivatives of this compound. This method involved the acid-catalyzed reaction of pyridoxal with polyfunctional phenols, yielding target compounds with potential biological activity (Kibardina et al., 2014).
Structural and Synthetic Applications
Research into the synthesis of various 7-substituted derivatives of this compound demonstrated its structural versatility. The study showed synthetic applications of these derivatives, leading to the creation of fused tricyclic derivatives and other complex structures (Goto et al., 1991).
Exploration in Marine-derived Fungi
A new azaphthalide derivative of this compound was isolated from the coral-derived fungus Aspergillus sp. This study showcases the exploration of marine-derived fungi as a source of novel and biologically active compounds (Peng et al., 2021).
Computational Prediction of Anti-HIV Properties
A computational study conducted a quantitative structure-activity relationship (QSAR) analysis on derivatives of this compound. This study aimed to predict their activities against HIV-1, providing a robust model for designing new derivatives with improved anti-HIV activities (Saviour et al., 2020).
Future Directions
Properties
IUPAC Name |
7-hydroxy-1H-furo[3,4-c]pyridin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-2-8-1-4-5(6)3-11-7(4)10/h1-2,9H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKOJYTGMLOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C(=O)O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413584 | |
Record name | 7-hydroxy-1H-furo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243980-04-3 | |
Record name | 7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243980-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-hydroxy-1H-furo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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